(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZAFUODTPSMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364055 | |
| Record name | {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-16-0 | |
| Record name | {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
This method focuses on introducing the 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling.
- Start with 5-bromo-3-(hydroxymethyl)pyridine as the core substrate.
- React with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions:
Key Data :
| Starting Material | Yield (%) | Purity (%) |
|---|---|---|
| 5-Bromo-3-(hydroxymethyl)pyridine | 78 | 95 |
This approach mirrors Pd-mediated couplings for trifluoromethylarylpyridines.
Direct introduction of the trifluoromethyl group using chlorine/fluorine exchange, as described for trifluoromethylpyridine (TFMP) derivatives.
- Begin with 5-chloro-3-(hydroxymethyl)pyridine .
- React with trifluoromethyl copper (CF₃Cu) in DMF at 120°C for 24 hours.
- Excess CF₃Cu (3 eq) improves yield.
- Side products (e.g., 2,5-dichloro derivatives) are minimized using fluidized-bed reactors.
| Method | Yield (%) | Selectivity |
|---|---|---|
| Chlorine/fluorine exchange | 65 | High |
| Direct CF₃ introduction | 72 | Moderate |
Pyridine Ring Construction from Trifluoromethyl-Containing Precursors
Build the pyridine core using a trifluoromethyl-substituted building block.
- Condense 3-(trifluoromethyl)acetophenone with 3-aminopropanol under acidic conditions (TosOH, MeOH, 70°C).
- Cyclize via Hantzsch-like synthesis to form the pyridine ring.
Outcome :
- Crude yield : 60–70% after silica gel purification.
- NMR data aligns with reported imidazo[1,2-a]pyridine syntheses.
Reduction of Ketone Intermediate
Introduce the hydroxymethyl group via reduction of a carbonyl precursor.
- Synthesize 5-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde (via Method 1 or 2).
- Reduce with NaBH₄ (2 eq) in MeOH at 0°C for 1 hour.
- Conversion : >95% (monitored by TLC).
- Isolated yield : 85% after aqueous workup.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki coupling | High regioselectivity | Requires pre-functionalized bromide |
| Trifluoromethylation | Direct CF₃ introduction | Harsh conditions (120°C) |
| Ring construction | Single-step core formation | Moderate yields |
| Ketone reduction | Mild conditions | Requires aldehyde precursor |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
(2-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS 1261465-27-3)
- Structure : Trifluoromethylphenyl group at pyridine position 2 vs. 5 in the target compound.
- Molecular Weight: 253.23 (C₁₃H₁₀F₃NO).
- Impact of Isomerism: Electronic Effects: The ortho-substituted trifluoromethylphenyl group may induce steric hindrance, reducing reactivity compared to the para-substituted target compound.
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol (CAS 1214326-47-2)
- Structure : Pyridin-3-yl attached to a phenyl ring with a trifluoromethyl group at position 2.
- Molecular Weight: 253.22 (C₁₃H₁₀F₃NO).
- Predicted Properties :
Substitution on the Phenyl Ring
(5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl)methanol (CAS 887974-00-7)
- Structure : Meta-trifluoromethylphenyl substitution vs. para in the target.
- Impact :
Pyridine vs. Non-Pyridine Analogs
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride (CAS 1423029-18-8)
- Structure : Pyrrolidine ring replaces pyridine; hydroxymethyl becomes hydroxyl.
- Molecular Weight: 267.68 (C₁₁H₁₃ClF₃NO).
- Key Differences :
Physicochemical Properties
Research Implications
- Medicinal Chemistry : The para-substituted trifluoromethyl group in the target compound may offer superior binding affinity in kinase inhibitors compared to meta-substituted analogs .
- Material Science : Differences in boiling points and densities among isomers (e.g., 352°C in CAS 1214326-47-2) suggest tailored applications in high-temperature processes .
Biological Activity
(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol features a pyridine ring substituted with both a hydroxymethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate cell membranes and interact with biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. Specifically, (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has been shown to possess antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays have shown that the compound significantly reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Anticancer Activity of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest at G1 phase |
The mechanism by which (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors involved in critical cellular pathways. For instance, it may modulate the activity of kinases involved in cell signaling pathways related to cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol against MRSA. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential as an antimicrobial agent .
- Anticancer Research : In another study focusing on lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing programmed cell death .
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR resolves the pyridine proton environment (δ 8.5–9.0 ppm for aromatic protons), while F NMR confirms CF₃ presence (δ -60 to -65 ppm). Challenges include overlapping signals from diastereomers or rotamers .
- HPLC-MS : Reverse-phase HPLC with C18 columns (e.g., 0.29 min retention time under SQD-FA50 conditions) paired with ESI-MS (m/z 393 [M+H]⁺) ensures purity and structural confirmation. Co-eluting impurities may require gradient optimization .
How does the compound interact with biological targets, and what methodologies assess its binding affinity and selectivity?
Advanced Research Question
The compound’s bioactivity stems from its ability to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. Methodologies include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Crystallography : Resolves binding modes, as seen in studies of fluorinated pyridines with kinases .
- Contradictions : Some studies report conflicting IC₅₀ values due to assay variability (e.g., buffer pH affecting protonation states) .
What strategies mitigate solubility challenges during in vitro assays, and how do structural modifications improve pharmacokinetic properties?
Advanced Research Question
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Esterification of the methanol group enhances membrane permeability, with hydrolysis in vivo regenerating the active form .
- Fluorine Scanning : Replacing CF₃ with smaller halogens (e.g., Cl) reduces hydrophobicity while retaining target affinity .
How does the compound compare to its fluorinated analogs in terms of thermal stability and reactivity?
Basic Research Question
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows the CF₃ analog decomposes at ~290°C, whereas non-fluorinated analogs degrade below 200°C.
- Reactivity : The CF₃ group increases oxidative stability but lowers electrophilic substitution rates compared to methyl or chloro analogs .
What computational methods predict the compound’s reactivity and guide synthetic route planning?
Advanced Research Question
- DFT Calculations : Model transition states for key steps (e.g., LiAlH₄ reduction) to identify energy barriers and optimize reaction temperatures .
- Retrosynthetic AI Tools : Platforms like ASKCOS propose routes using literature precedents (e.g., prioritizing Pd-catalyzed couplings for aryl-aryl bonds) .
How are kinetic vs. thermodynamic reaction pathways controlled during synthesis?
Advanced Research Question
- Temperature Modulation : Low temperatures favor kinetic products (e.g., meta-substituted intermediates), while higher temperatures drive thermodynamic control (para products).
- Additives : Lewis acids (e.g., ZnCl₂) stabilize charged intermediates, shifting pathway selectivity .
What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Basic Research Question
- Purification : Flash chromatography becomes impractical; switch to recrystallization (e.g., hexane/ethyl acetate mixtures) .
- Exothermic Reactions : LiAlH₄ reductions require controlled addition to prevent runaway reactions at larger scales .
How do steric effects from the pyridine and phenyl substituents influence catalytic hydrogenation outcomes?
Advanced Research Question
- Substrate Accessibility : Bulky CF₃ groups hinder catalyst approach, requiring high-pressure H₂ (50–100 psi) and Pt/C instead of Pd/C for efficient reduction .
- Stereochemical Outcomes : Chiral catalysts (e.g., Ru-BINAP) induce enantioselectivity in hydrogenation of prochiral intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
